N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide: is an organic compound that features a benzamide core substituted with an iodo group at the third position and an ethoxyethyl chain bearing an amino and oxo functional group
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O3/c12-9-3-1-2-8(6-9)11(16)14-4-5-17-7-10(13)15/h1-3,6H,4-5,7H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYXESAKHHCZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCOCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide typically involves the following steps:
Formation of the ethoxyethyl chain: This can be achieved by reacting ethylene oxide with an appropriate amine to introduce the amino and oxo functionalities.
Iodination of benzamide: The benzamide core can be iodinated at the third position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Coupling reaction: The ethoxyethyl chain is then coupled to the iodinated benzamide through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous flow reactors: for efficient and scalable reactions.
Automated purification systems: to ensure high purity of the final product.
Optimization of reaction conditions: to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium thiolate, primary amines.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Thiol or amine-substituted benzamides.
Scientific Research Applications
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its functional groups and structural features.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and oxo groups can form hydrogen bonds with active sites, while the iodo group may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-aminoethoxy)ethyl]-3-iodobenzamide: Lacks the oxo group, which may affect its reactivity and binding properties.
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-iodobenzamide: Iodine substitution at the fourth position, which may alter its steric and electronic properties.
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromobenzamide: Bromine instead of iodine, which may influence its reactivity and interaction with molecular targets.
Uniqueness
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide is unique due to the presence of both an oxo group and an iodo group, which provide distinct reactivity and binding characteristics. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
